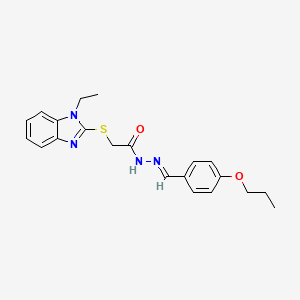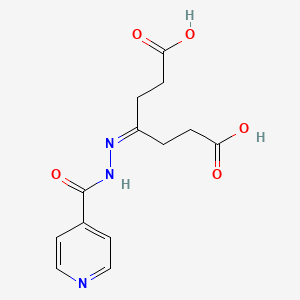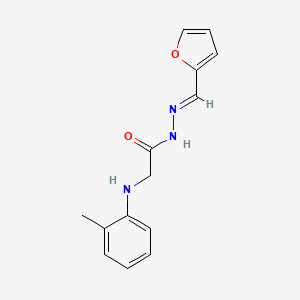acetyl]amino}benzoic acid](/img/structure/B11987147.png)
4-{[[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid is a complex organic compound with the molecular formula C15H9Br2N3O2 . This compound is notable for its unique structure, which includes an indole moiety, a hydrazino group, and a benzoic acid derivative. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole derivative is then brominated using bromine or a brominating agent to introduce the bromo substituent.
Hydrazino Group Introduction: The brominated indole is reacted with hydrazine to form the hydrazino derivative.
Acetylation: The hydrazino derivative is acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzoic Acid: Finally, the acetylated hydrazino derivative is coupled with benzoic acid or its derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid can be compared with other similar compounds, such as :
4-bromo-2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid: This compound has a similar indole structure but differs in the substituents attached to the indole and benzoic acid moieties.
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: This compound also contains an indole moiety but has different functional groups and a pyrazole ring.
The uniqueness of 4-{[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinoacetyl]amino}benzoic acid lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H11BrN4O5 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
4-[[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H11BrN4O5/c18-9-3-6-12-11(7-9)13(14(23)20-12)21-22-16(25)15(24)19-10-4-1-8(2-5-10)17(26)27/h1-7,20,23H,(H,19,24)(H,26,27) |
InChI Key |
WAAZZWSPAGCHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)





![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987136.png)

